

what is the structure of Tolinapant ASTX660

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Compound Focus: Tolinapant

CAS No.: 1799328-86-1

Cat. No.: S519589

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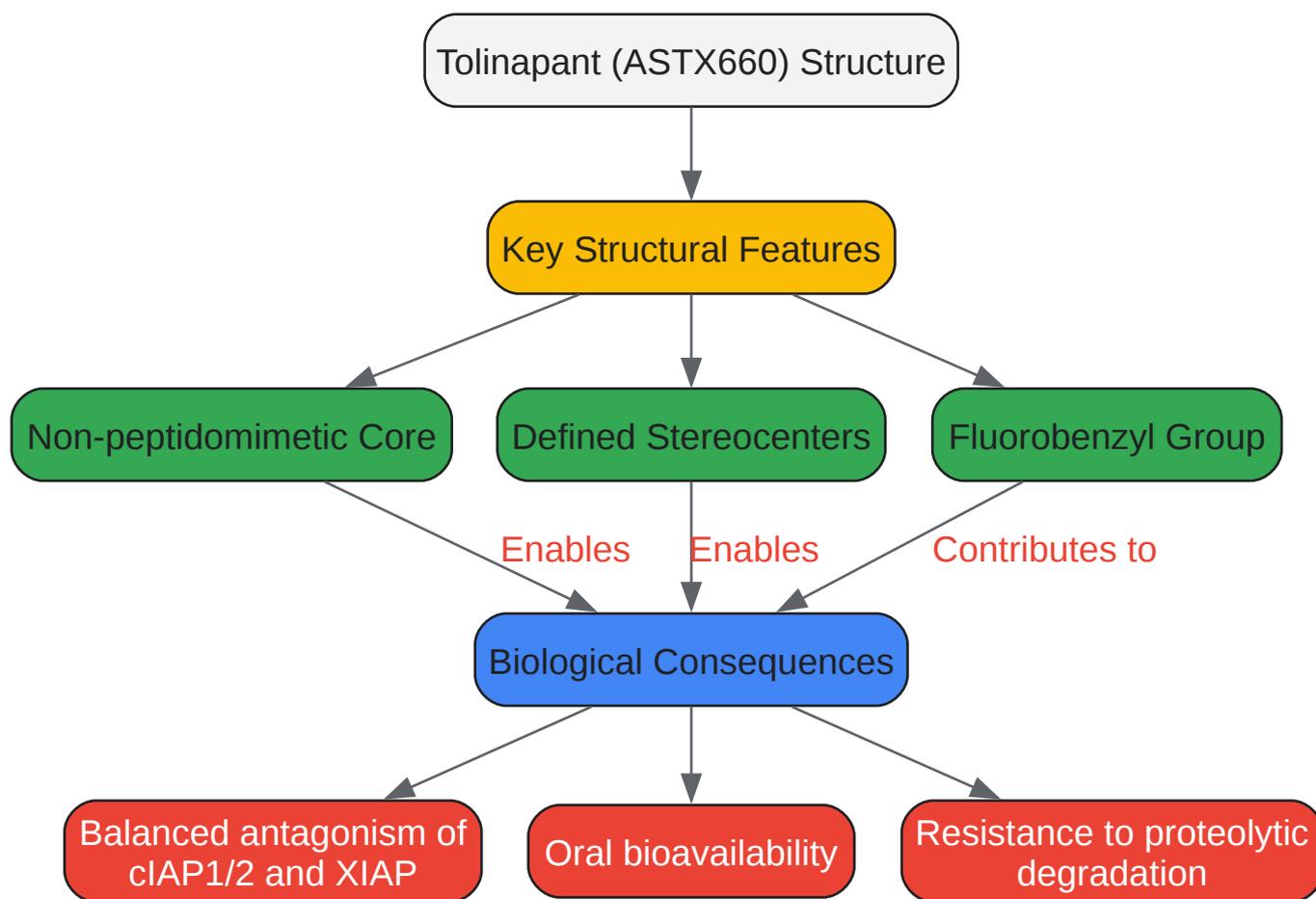
Molecular Structure & Properties

Property	Description
Systematic Name	1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one [1]
Molecular Formula	C ₃₀ H ₄₂ FN ₅ O ₃ [2] [3] [1]
Molecular Weight	539.68 / 539.69 g/mol [2] [3] [1]
CAS Registry Number	1799328-86-1 [2] [3] [1]
Chemical Class	Synthetic organic; Non-peptidomimetic Smac mimetic [3] [4]
SMILES (Canonical)	<chem>C[C@@H]1COCCN1C[C@H]1CN[C@H](C)CN1CC(=O)N1C2C(=NC(=C(C=2)CC2C=CC(F)=CC=2)C)C(C)(C)C1</chem> [3] [1]
InChI Key	YCXOHEXZVKOGEV-DNRQZRRGSA-N [3]

Property	Description
Hydrogen Bond Donors	2 [3]
Hydrogen Bond Acceptors	8 [3]
Topological Polar Surface Area (TPSA)	80.64 Å ² [3]
XLogP	-0.39 [3]
Lipinski's Rule of Five	1 violation [3]

Structural Characteristics & Relationship to Activity

The structure of **Tolinapant** is central to its function as a balanced dual IAP antagonist. The following diagram illustrates the key structural features and their relationship to the compound's mechanism of action.



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*Key structural features of **Tolinapant** and their functional consequences.*

- **Non-Peptidomimetic Design:** Unlike first-generation IAP antagonists, **Tolinapant** is a **non-peptidomimetic** compound, meaning it does not mimic a protein-like peptide structure [4]. This is a critical design feature that improves its drug-like properties, notably its **stability and oral bioavailability** [5] [4].
- **Complex Stereochemistry:** The molecular structure contains multiple **defined stereocenters**, as indicated by the "@" symbols in its SMILES notation and InChIKey [3] [1]. The specific three-dimensional shape is essential for high-affinity binding to the BIR3 domains of IAP proteins.

Experimental Data on Biophysical & Biochemical Properties

The quantitative data on **Tolinapant**'s binding and behavior in experimental systems further elucidates how its structure translates into function.

Property / Assay	Value / Observation	Context / Details
In Vitro Binding (IC₅₀) cIAP1: 12 nM cIAP2: 12 nM XIAP: <40 nM [2] Cell-free assay; inhibits interaction between a SMAC-derived peptide and the BIR3 domain of the target proteins [2]. In Vitro Solubility DMSO: 100 mg/mL Water: Insoluble [2] Batch dependent. For in vivo studies, formulations in vehicles like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH ₂ O can achieve clear solutions [2]. In Vivo Pharmacokinetics Orally bioavailable in mice [2] Demonstrates prolonged target antagonism in vivo after oral administration [2] [4].		

Information for Research Use

For scientists working with **Tolinapant** in a laboratory setting, handling and storage information is crucial.

- **Storage Recommendations:** It is recommended to store **Tolinapant** as a powder at **-20°C**, where it remains stable for up to **3 years** [2]. Solutions in DMSO are typically stable for **6 months at -80°C** or **2 weeks at 4°C** [2] [1].
- **Quality Control:** When procuring the compound for research, one commercial vendor reports a purity of **99.75%** for a specific batch (S868101) [2]. Always verify certificate of analysis data for critical experiments.

The structural data for **Tolinapant** is well-defined and consistent across reliable chemical and pharmacological databases. Its non-peptidomimetic structure with specific stereochemistry is the foundation of its profile as a potent, oral, dual IAP antagonist.

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